(2-pyridyldithio)-PEG4 acid

ADC Linker Design Bioconjugation Molecular Weight Optimization

(2-Pyridyldithio)-PEG4 acid (CAS: 581065-93-2) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker composed of exactly four ethylene glycol units (PEG4) bearing a terminal 2-pyridyldithio group at one end and a carboxylic acid group at the other. This architecture enables orthogonal conjugation: the pyridyldithio moiety undergoes thiol-disulfide exchange with free sulfhydryl groups (e.g., reduced cysteine residues on antibodies) to form a cleavable disulfide bond, while the carboxylic acid permits amide bond formation with primary amines.

Molecular Formula C16H25NO6S2
Molecular Weight 391.5 g/mol
Cat. No. B3145743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-pyridyldithio)-PEG4 acid
Molecular FormulaC16H25NO6S2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SSCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C16H25NO6S2/c18-16(19)4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-25-15-3-1-2-5-17-15/h1-3,5H,4,6-14H2,(H,18,19)
InChIKeyYOJQJVOLXIGESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2-Pyridyldithio)-PEG4 Acid: A Monodisperse Cleavable ADC Linker with Carboxylic Acid Terminus for Quantitative Bioconjugation


(2-Pyridyldithio)-PEG4 acid (CAS: 581065-93-2) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker composed of exactly four ethylene glycol units (PEG4) bearing a terminal 2-pyridyldithio group at one end and a carboxylic acid group at the other [1]. This architecture enables orthogonal conjugation: the pyridyldithio moiety undergoes thiol-disulfide exchange with free sulfhydryl groups (e.g., reduced cysteine residues on antibodies) to form a cleavable disulfide bond, while the carboxylic acid permits amide bond formation with primary amines . The PEG4 spacer confers aqueous solubility and molecular flexibility, reducing steric hindrance during conjugation reactions . The compound exhibits a defined molecular weight of 391.5 g/mol (C16H25NO6S2) and is commercially available at purities ≥95%, with some vendors reporting ≥97.78% [2]. It is widely employed as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), where the disulfide bond undergoes intracellular cleavage in the reducing tumor microenvironment (elevated glutathione, GSH) to release the cytotoxic payload [3].

Why Generic Substitution Fails: Structural and Functional Non-Equivalence of (2-Pyridyldithio)-PEG4 Acid Relative to SPDP-PEG4-Acid and Non-PEGylated Analogs


Substituting (2-pyridyldithio)-PEG4 acid with seemingly similar in-class linkers—such as SPDP-PEG4-acid or non-PEGylated SPDP crosslinkers—introduces significant, quantifiable structural and functional divergence that directly impacts conjugation efficiency, ADC solubility, and batch-to-batch reproducibility. SPDP-PEG4-acid (CAS: 581065-97-6) incorporates an additional amide bond and a propionamide spacer between the PEG4 chain and the pyridyldithio group, increasing its molecular weight to 462.6 g/mol versus 391.5 g/mol for (2-pyridyldithio)-PEG4 acid [1]. This structural difference alters hydrophilicity, steric accessibility, and disulfide bond lability. Furthermore, (2-pyridyldithio)-PEG4 acid is a monodisperse compound with a discrete, uniform PEG4 chain (polydispersity index = 1.0), whereas generic PEG linkers derived from polydisperse PEG synthesis contain a mixture of chain lengths, resulting in heterogeneous conjugate products that complicate analytical characterization, regulatory filing, and consistent therapeutic performance . Non-PEGylated analogs (e.g., SPDP alone) lack the hydrophilic PEG4 spacer entirely, which has been demonstrated in multiple studies to reduce conjugate solubility, increase aggregation propensity at higher drug-to-antibody ratios (DARs), and accelerate plasma clearance [2]. Consequently, generic substitution cannot preserve the precise linker length, monodispersity, and orthogonal functional group arrangement that define (2-pyridyldithio)-PEG4 acid's performance characteristics.

Quantitative Differentiation Evidence: (2-Pyridyldithio)-PEG4 Acid Versus Key Comparators


Molecular Weight Reduction of 15.4% Relative to SPDP-PEG4-Acid Reduces Conjugate Steric Burden

(2-Pyridyldithio)-PEG4 acid (C16H25NO6S2, MW 391.5 g/mol) exhibits a 15.4% lower molecular weight compared to its closest structural analog, SPDP-PEG4-acid (C19H30N2O7S2, MW 462.6 g/mol) [1]. This difference arises from the absence of an internal amide bond and propionamide spacer in (2-pyridyldithio)-PEG4 acid, which features a direct ether linkage between the PEG4 chain and the pyridyldithio group [1]. The reduced molecular weight and simplified linker architecture translate to a more compact linker footprint, minimizing the potential for undesirable steric hindrance when conjugated to large biomolecules such as monoclonal antibodies (∼150 kDa).

ADC Linker Design Bioconjugation Molecular Weight Optimization

Commercially Verified Purity ≥97.78% Exceeds Common ≥95% Industry Benchmark for ADC Linker Procurement

Commercially available (2-pyridyldithio)-PEG4 acid is supplied at a purity of 97.78%, as verified by MedChemExpress (Cat# HY-135964), which exceeds the more commonly quoted ≥95% purity specification found for many PEG-based ADC linkers, including SPDP-PEG4-acid and OPSS-PEG8-COOH . This higher purity specification reduces the presence of uncharacterized impurities that can interfere with conjugation stoichiometry and complicate downstream purification. For ADC development, where linker-to-antibody ratio (LAR) and drug-to-antibody ratio (DAR) must be tightly controlled, higher initial linker purity directly improves batch-to-batch consistency and simplifies analytical characterization .

ADC Manufacturing Quality Control Linker Purity

PEG4 Spacer Provides ~1.8 nm Linker Extension with Enhanced Aqueous Solubility Relative to Non-PEGylated SPDP

The PEG4 spacer in (2-pyridyldithio)-PEG4 acid provides an estimated chain extension of approximately 1.8 nm in aqueous solution, as determined for the structurally analogous (2-pyridyldithio)-PEG4-alcohol compound [1]. This extended, hydrophilic spacer contrasts sharply with non-PEGylated SPDP crosslinkers, which possess only a short hydrocarbon spacer (∼0.68 nm) and exhibit limited aqueous solubility, requiring dissolution in organic solvents (e.g., DMSO, DMF) prior to aqueous reaction buffers [2]. The PEG4 spacer's hydrophilicity increases the water solubility of both the linker itself and the resulting conjugates, reducing aggregation propensity when conjugating hydrophobic payloads such as maytansinoids or auristatins . The flexible PEG4 chain also reduces steric hindrance, enabling higher conjugation efficiency at sterically constrained sites on antibody surfaces .

Linker Hydrophilicity ADC Solubility Steric Accessibility

Monodisperse PEG4 (PDI = 1.0) Enables Homogeneous Conjugates Versus Polydisperse PEG Linkers

(2-Pyridyldithio)-PEG4 acid is a monodisperse PEG compound synthesized via stepwise organic reactions from defined building blocks, resulting in a discrete, uniform molecular weight of 391.5 g/mol with a polydispersity index (PDI) of 1.0 [1]. In contrast, many commercially available PEG linkers are derived from polymerization processes that yield polydisperse mixtures containing a distribution of chain lengths (e.g., PEG average MW 2000 with PDI 1.05-1.20). Monodisperse PEG4 linkers produce homogeneous ADC products where every conjugated antibody bears an identical linker structure, greatly simplifying analytical characterization by LC-MS, improving batch-to-batch reproducibility, and reducing the regulatory burden associated with demonstrating product consistency . Studies indicate that well-defined, monodisperse PEGylated drugs can overcome the immunogenicity and accelerated blood clearance (ABC) effects associated with polydisperse PEG mixtures .

Monodisperse PEG ADC Heterogeneity Regulatory Compliance

Cleavable Disulfide Bond Responsive to Intracellular Glutathione (GSH) at Millimolar Concentrations

The pyridyldithio group in (2-pyridyldithio)-PEG4 acid forms a disulfide bond with thiol-containing biomolecules that is specifically cleavable under reducing conditions. This disulfide linkage undergoes efficient cleavage in the presence of reduced glutathione (GSH), with optimal cleavage observed at GSH concentrations in the millimolar range [1][2]. This concentration threshold is biologically relevant, as intracellular GSH concentrations (1-10 mM in tumor cells) are substantially higher than extracellular levels (2-20 µM in plasma), providing a mechanism for selective intracellular payload release following ADC internalization [3]. In controlled studies using stimuli-responsive magnetic nanoparticles bearing pyridyldithio-activated disulfide linkages, cleavage efficiency was shown to be significantly influenced by GSH concentration, with maximum release achieved at millimolar GSH levels [1]. The disulfide bond can also be cleaved in vitro using 25 mM dithiothreitol (DTT) at pH 4.5 without reducing native protein disulfide bonds, enabling controlled release during conjugate characterization [4].

Redox-Responsive Cleavage Intracellular Drug Release ADC Payload Liberation

PEG4 Linker Enables Higher DAR (≥4) ADCs with Reduced Aggregation Relative to Non-PEGylated Linkers

Incorporation of PEG linkers, including PEG4-based constructs, has been shown to enable higher drug-to-antibody ratios (DARs) by preventing payload aggregation and rapid clearance . In a comparative study evaluating cleavable PEG linkers with chain lengths of 4, 8, or 12 PEG units (PEG4, PEG8, PEG12), the PEG4-containing linker was found to be sufficient to confer solubility benefits while maintaining a compact linker architecture [1]. ADCs constructed with non-PEGylated linkers typically exhibit aggregation at DARs ≥4 due to the hydrophobicity of common payloads (e.g., maytansinoids, auristatins), whereas PEG4-containing linkers solubilize hydrophobic drugs through the formation of a hydration shell around the ADC, enabling DARs of 4-6 without compromising colloidal stability . Clinical data indicate that ADCs with very high DARs (>~6) clear rapidly due to hydrophobicity, while optimized DARs (2-4) strike an optimal balance between potency and half-life; PEG linkers expand the achievable DAR window before aggregation occurs .

Drug-to-Antibody Ratio ADC Aggregation Payload Hydrophobicity

Evidence-Based Application Scenarios for (2-Pyridyldithio)-PEG4 Acid in ADC Development and Bioconjugation


Site-Specific Antibody-Drug Conjugate (ADC) Synthesis with Engineered Cysteine Residues

(2-Pyridyldithio)-PEG4 acid is optimally suited for constructing site-specific ADCs using cysteine-engineered antibodies (e.g., THIOMAB™ technology). The 2-pyridyldithio group undergoes thiol-disulfide exchange with the engineered free cysteine residues, forming a cleavable disulfide bond that links the PEG4-carboxylic acid handle to the antibody at a precisely defined location . The carboxylic acid terminus can subsequently be activated (e.g., with EDC/NHS) and coupled to amine-containing cytotoxic payloads or payload-linker intermediates. The PEG4 spacer's ~1.8 nm extension and monodisperse nature ensure homogeneous conjugation with defined linker stoichiometry, while the 97.78% commercial purity minimizes off-target conjugation events . The resulting ADC retains the disulfide bond's GSH-responsive cleavage mechanism, enabling selective intracellular payload release in the reducing tumor microenvironment [1].

Construction of Homogeneous ADCs with High DAR (4-6) for Potency Optimization

For ADC programs seeking to maximize potency through elevated drug-to-antibody ratios (DARs) while avoiding aggregation, (2-pyridyldithio)-PEG4 acid provides a critical solubility-enabling function. The hydrophilic PEG4 spacer forms a hydration shell around hydrophobic payloads, permitting conjugation at DARs of 4-6 without inducing the aggregation that plagues non-PEGylated linker constructs . This solubility advantage is supported by comparative studies showing that PEG-containing linkers enable higher DAR ADCs by masking payload lipophilicity and reducing non-specific clearance . The monodisperse nature of the PEG4 chain ensures that each antibody molecule in the final ADC preparation bears an identical linker structure, simplifying analytical characterization and improving batch-to-batch consistency—a critical consideration for IND-enabling studies and clinical manufacturing .

Synthesis of PROTACs and Targeted Protein Degraders Requiring Cleavable Linkers

(2-Pyridyldithio)-PEG4 acid serves as a versatile building block for proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders. The carboxylic acid group enables facile conjugation to E3 ligase ligands (e.g., VHL or CRBN ligands) bearing primary amines via standard amide coupling chemistry, while the pyridyldithio group can be reacted with thiol-functionalized target protein ligands . The PEG4 spacer provides optimal linker length (∼1.8 nm) and flexibility to bridge the two binding moieties without introducing excessive conformational entropy, a parameter known to influence ternary complex formation efficiency and degradation potency . The disulfide bond's intracellular GSH-responsiveness may also be exploited to design PROTACs with conditional release or tracer capabilities .

Surface Functionalization of Nanoparticles and Biomaterials with Cleavable Linkers

In nanomedicine and biomaterials research, (2-pyridyldithio)-PEG4 acid enables the covalent attachment of targeting ligands, imaging agents, or therapeutic payloads to nanoparticle surfaces via a cleavable disulfide linkage. The carboxylic acid terminus can be conjugated to amine-functionalized nanoparticle surfaces (e.g., amino-silica, chitosan, poly(amidoamine) dendrimers) using carbodiimide chemistry, presenting pyridyldithio groups at the particle periphery . Subsequent thiol-disulfide exchange with thiolated targeting moieties (e.g., cysteine-containing peptides, thiolated antibodies) yields nanoparticles with cleavable surface functionalization. Studies with pyridyldithio-functionalized magnetic nanoparticles demonstrate that the disulfide linkage undergoes efficient cleavage at millimolar GSH concentrations, enabling stimuli-responsive release of surface-bound cargo in intracellular compartments . The PEG4 spacer reduces non-specific protein adsorption and improves colloidal stability in biological media .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-pyridyldithio)-PEG4 acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.